(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Catalog No.
S563989
CAS No.
876-05-1
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

CAS Number

876-05-1

Product Name

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

IUPAC Name

(1S,3R)-cyclopentane-1,3-dicarboxylic acid

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+

InChI Key

LNGJOYPCXLOTKL-SYDPRGILSA-N

SMILES

C1CC(CC1C(=O)O)C(=O)O

Synonyms

cis-1,3-cyclopentanedicarboxylic acid

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)O

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a cyclic organic compound with the molecular formula C7H10O4\text{C}_7\text{H}_{10}\text{O}_4 and a molecular weight of approximately 158.15 g/mol. This compound features two carboxylic acid groups located at the 1 and 3 positions of a cyclopentane ring, which imparts unique chemical properties. The compound appears as an off-white to pale yellow solid with a melting point of about 121°C and a boiling point estimated at 243.22°C . It is slightly soluble in water and chloroform when heated, indicating moderate polarity.

Typical of carboxylic acids. These include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions, which can lead to the formation of cyclopentene derivatives.
  • Reduction: Reduction reactions can convert the carboxylic acids to alcohols or aldehydes.
  • Condensation: It can undergo condensation reactions to form larger cyclic compounds or polymers .

Several synthetic routes have been developed for producing (1R,3S)-cyclopentane-1,3-dicarboxylic acid:

  • Diels-Alder Reaction: Utilizing diene and dienophile precursors to form the cyclopentane ring followed by carboxylation.
  • Oxidative Cleavage: Starting from cyclopentene derivatives through oxidative cleavage followed by carboxylation.
  • Direct Carboxylation: Using cyclopentane as a substrate and introducing carboxyl groups via specific reagents under controlled conditions .

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid finds applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing antiviral compounds and other pharmaceuticals.
  • Polymer Chemistry: Used in the synthesis of polymers and copolymers due to its ability to form cross-links.
  • Agricultural Chemistry: Potential use in developing agrochemicals or plant growth regulators .

Studies have indicated that (1R,3S)-cyclopentane-1,3-dicarboxylic acid may interact with various enzymes and receptors due to its structural characteristics. Its derivatives have been investigated for their inhibitory effects on HIV protease, suggesting that further exploration into its interactions could yield significant insights into therapeutic applications .

Several compounds exhibit structural similarities to (1R,3S)-cyclopentane-1,3-dicarboxylic acid:

Compound NameCAS NumberSimilarity
(1S,3R)-Cyclopentane-1,3-dicarboxylic acid876-05-11.00
cis-Cyclopentane-1,2-dicarboxylic acid4056-78-40.95
(1S,3R)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid560-09-80.95
(R)-3-Oxocyclopentanecarboxylic acid13012-38-90.91
Propane-1,2,3-tricarboxylic acid99-14-90.95

The uniqueness of (1R,3S)-cyclopentane-1,3-dicarboxylic acid lies in its specific stereochemistry and cyclic structure which influences its reactivity and biological activity compared to these similar compounds .

XLogP3

0.1

Other CAS

876-05-1

Wikipedia

Cis-1,3-Cyclopentanedicarboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types